molecular formula C14H18ClNO3 B13746618 Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 23482-33-9

Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13746618
CAS No.: 23482-33-9
M. Wt: 283.75 g/mol
InChI Key: CURANEYLIZSJBL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by a hydroxyl group and a 4-chlorophenyl substituent at the 4-position of the piperidine ring, with an ethyl carboxylate group at the 1-position. This compound is primarily recognized as Haloperidol Impurity 24, a byproduct or degradation product in the synthesis of the antipsychotic drug haloperidol . Its molecular formula is C₁₄H₁₈ClNO₃, with a molecular weight of 307.75 g/mol .

The piperidine ring adopts a puckered conformation due to steric and electronic effects of the substituents, a phenomenon described by Cremer and Pople’s ring-puckering coordinates . The hydroxyl and chlorophenyl groups contribute to its polarity, influencing solubility and intermolecular interactions. While its pharmacological role remains unclear, its identification as an impurity underscores its relevance in pharmaceutical quality control and synthesis optimization .

Properties

CAS No.

23482-33-9

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C14H18ClNO3/c1-2-19-13(17)16-9-7-14(18,8-10-16)11-3-5-12(15)6-4-11/h3-6,18H,2,7-10H2,1H3

InChI Key

CURANEYLIZSJBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Properties

Trifluoromethyl Substitution (CAS 21928-40-5): The addition of a 3-trifluoromethyl group on the chlorophenyl ring increases molecular weight by ~44 g/mol compared to the target compound.

Sulfonyl Derivatives (CAS 860649-14-5, 313685-03-9) :

  • The phenylsulfonyl (CAS 860649-14-5) and 4-chlorophenylsulfonyl (CAS 313685-03-9) groups introduce strong electron-withdrawing effects, altering electronic distribution and reactivity. The sulfonyl group’s acidity (predicted pKa -6.06) may facilitate salt formation for improved solubility .

Hydroxyethyl Substituent (CAS 173943-92-5) :

  • The 2-(2-hydroxyethyl)phenyl group adds a polar side chain, significantly enhancing aqueous solubility. This modification is advantageous for formulations requiring high bioavailability .

Cyclopropane-Containing Analog (+)-MR200 :

  • The cyclopropane ring imposes steric constraints, stabilizing specific conformations. The oxalate salt form improves crystallinity, aiding purification processes in synthesis .

Biological Activity

Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a hydroxyl group and an ethyl carboxylate moiety, contributing to its unique chemical behavior. Its molecular formula is C15_{15}H18_{18}ClN1_{1}O2_{2}, and it has a molecular weight of approximately 281.76 g/mol.

Property Details
Molecular FormulaC15_{15}H18_{18}ClN1_{1}O2_{2}
Molecular Weight281.76 g/mol
Functional GroupsHydroxyl, Carboxylate
Structural FeaturesPiperidine ring

This compound interacts with various neurotransmitter systems, which may explain its potential therapeutic effects. The compound has been shown to act as a precursor in the synthesis of antipsychotic medications like penfluridol, indicating its relevance in treating psychiatric disorders through dopaminergic pathways .

Antipsychotic Properties

Research indicates that derivatives of this compound exhibit significant activity in modulating dopaminergic receptors, making them candidates for developing new antipsychotic drugs. In particular, studies have highlighted its role in enhancing the efficacy of existing antipsychotics by improving receptor affinity.

Analgesic Effects

A series of derivatives related to this compound have demonstrated considerable analgesic activity in preclinical models. In male Wistar rats, compounds derived from this structure showed pain relief comparable to standard analgesics like pethidine when administered intramuscularly at doses of 50 mg/kg .

Antiviral Activity

Emerging studies suggest that related compounds may possess antiviral properties. For instance, piperidine derivatives have been evaluated against pseudotyped viruses, demonstrating inhibition of viral entry mechanisms. This suggests a potential application in antiviral drug development .

Study on Antipsychotic Activity

In a study examining the pharmacological profiles of various piperidine derivatives, this compound was noted for its ability to enhance dopaminergic signaling while minimizing side effects commonly associated with traditional antipsychotics .

Analgesic Activity Assessment

In another investigation focusing on analgesic properties, derivatives were tested for their efficacy in thermal stimuli models. Results indicated that these compounds significantly reduced pain responses, supporting their potential as effective analgesics .

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